molecular formula C16H22N2O2S B2368829 3,4-dimethyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide CAS No. 1396685-18-9

3,4-dimethyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide

Cat. No.: B2368829
CAS No.: 1396685-18-9
M. Wt: 306.42
InChI Key: BQRDNVMFOKHZJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide is a high-purity chemical reagent intended for research and development purposes in laboratory settings. This specialty benzenesulfonamide features a molecular structure that combines a 3,4-dimethylphenyl group with a pyrrolidine-substituted alkyne chain, a design motif found in compounds with significant pharmacological research potential . The structural framework of N-substituted benzenesulfonamides is widely investigated in medicinal chemistry for their ability to interact with various enzyme families and receptor targets, making them valuable tools for probing biological systems . This compound is provided with comprehensive analytical data to ensure identity and purity for critical research applications. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle the material in accordance with all applicable local and national laboratory safety regulations.

Properties

IUPAC Name

3,4-dimethyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S/c1-14-7-8-16(13-15(14)2)21(19,20)17-9-3-4-10-18-11-5-6-12-18/h7-8,13,17H,5-6,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRDNVMFOKHZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC#CCN2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the nucleophilic attack .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Various nucleophiles (amines, thiols) in the presence of strong bases (NaOH, KOH)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or ketones, while reduction can produce alkenes or alkanes .

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • The target compound lacks halogenation (e.g., fluorine), which is prevalent in the patent examples and known to enhance metabolic stability and binding affinity in sulfonamides .
  • The alkyne-pyrrolidine side chain may confer rigidity and influence bioavailability compared to the ethyl-linked aromatic systems in Example 7.

Physicochemical Properties

While melting points (MP) and mass data for the target compound are absent, the patent compounds exhibit MPs ranging from 175–178°C and molecular weights near 589 g/mol (Example 9) . The target compound’s molecular weight is estimated to be lower (~350–400 g/mol) due to the absence of bulky chromenone and pyrazolopyrimidine groups.

Methodological Considerations

Crystallographic tools like SHELXL () and ORTEP-3 () are widely used for structural refinement of sulfonamides. However, the absence of crystallographic data for the target compound limits insights into its conformational preferences or intermolecular interactions.

Biological Activity

3,4-Dimethyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure

The compound can be described structurally as follows:

  • Core Structure : Benzenesulfonamide
  • Substituents :
    • Dimethyl groups at the 3 and 4 positions
    • A pyrrolidine group linked via a but-2-ynyl chain

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in multiple therapeutic areas:

  • Anticancer Activity
    • Mechanism : The compound exhibits cytotoxic effects against different cancer cell lines. Studies have shown that similar sulfonamide derivatives interact with cellular proteins through hydrophobic contacts, enhancing their anticancer efficacy .
    • Case Study : In vitro testing demonstrated significant growth inhibition in cancer cell lines, with IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Antibacterial Properties
    • Mechanism : The presence of the pyrrolidine moiety is thought to enhance antibacterial activity by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
    • Research Findings : Similar compounds have shown broad-spectrum antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like E. coli, with MIC values ranging from 0.0039 to 0.025 mg/mL .
  • Antifungal Activity
    • In studies assessing the antifungal properties of related compounds, the presence of specific functional groups has been correlated with increased efficacy against fungi such as Candida albicans .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • The dimethyl substitution on the benzene ring significantly enhances cytotoxic activity.
  • The pyrrolidine group is crucial for both antibacterial and antifungal activities, suggesting that modifications to this moiety could lead to improved pharmacological profiles.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC Value
Compound AAnticancerA431 (human carcinoma)< 10 µM
Compound BAntibacterialS. aureus0.0039 mg/mL
Compound CAntifungalC. albicans3.125 mg/mL

Q & A

Basic: What are the critical considerations for optimizing the synthesis of 3,4-dimethyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide?

Answer:
The synthesis involves multi-step reactions, including:

  • Step 1: Preparation of the pyrrolidine-containing alkyne intermediate. Reaction conditions (e.g., temperature, solvent polarity) must be controlled to avoid side reactions, as seen in analogous sulfonamide syntheses .
  • Step 2: Sulfonamide coupling. Use of activating agents like EDCI/HOBt or carbodiimides ensures efficient amide bond formation, as demonstrated in structurally similar compounds .
  • Purification: Chromatography or recrystallization is critical to isolate the product from unreacted intermediates, as impurities can skew biological assay results .

Advanced: How can computational methods guide the design of derivatives targeting carbonic anhydrase inhibition?

Answer:

  • Docking Studies: Molecular docking (e.g., AutoDock Vina) can predict binding interactions between the sulfonamide group and the enzyme’s zinc-containing active site, leveraging known structural data from carbonic anhydrase inhibitors .
  • QSAR Modeling: Quantitative structure-activity relationship (QSAR) models based on substituent effects (e.g., methyl vs. methoxy groups) can prioritize derivatives with enhanced affinity .
  • Validation: Experimental IC50 values from enzyme inhibition assays should be compared with computational predictions to refine models .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • Structural Confirmation: NMR (1H/13C) and HRMS validate the molecular structure, particularly the alkyne-pyrrolidine linkage and sulfonamide functionality .
  • Purity Assessment: HPLC with UV detection (λ = 254 nm) ensures >95% purity, critical for reproducible biological testing .
  • Thermal Stability: TGA/DSC analysis determines decomposition temperatures, informing storage conditions .

Advanced: How can researchers resolve contradictions in reported solubility data for sulfonamide derivatives?

Answer:

  • Contextual Analysis: Compare solvent systems (e.g., DMSO vs. aqueous buffers) and pH effects, as solubility varies drastically with protonation states of the sulfonamide group .
  • Standardization: Use USP methods for equilibrium solubility measurements under controlled temperature and agitation .
  • Co-solvent Strategies: Evaluate PEG or cyclodextrin-based formulations to enhance solubility for in vivo studies, as seen in analogous compounds .

Basic: What are common pitfalls in evaluating the biological activity of this compound?

Answer:

  • Aggregation: At high concentrations, sulfonamides may form aggregates, leading to false positives in inhibition assays. Include detergent controls (e.g., 0.01% Tween-20) .
  • Cytotoxicity Interference: Use orthogonal assays (e.g., MTT and LDH release) to distinguish target-specific effects from general toxicity .
  • Metabolic Stability: Assess microsomal stability early; pyrrolidine moieties are prone to CYP450-mediated oxidation, reducing bioavailability .

Advanced: How can stereoelectronic effects in the alkyne-pyrrolidine moiety influence reactivity?

Answer:

  • Electronic Effects: The electron-rich alkyne can participate in click chemistry (e.g., Huisgen cycloaddition) for functionalization, but steric hindrance from the 3,4-dimethyl groups may limit reactivity .
  • Conformational Analysis: DFT calculations (e.g., Gaussian 16) reveal preferred dihedral angles, impacting interactions with planar binding pockets (e.g., kinase ATP sites) .
  • Experimental Validation: X-ray crystallography of co-crystallized compounds, as performed for related sulfonamides , can confirm predicted conformations.

Basic: What synthetic routes are available for introducing modifications to the pyrrolidine ring?

Answer:

  • N-Functionalization: Alkylation or acylation reactions at the pyrrolidine nitrogen, using reagents like methyl iodide or acetic anhydride, can alter hydrophobicity .
  • Ring Expansion: Reaction with dihaloalkanes under basic conditions can convert pyrrolidine to piperidine derivatives, altering steric and electronic profiles .
  • Protection/Deprotection: Use Boc or Fmoc groups to selectively modify other regions of the molecule without disrupting the pyrrolidine .

Advanced: What strategies mitigate off-target effects in kinase inhibition studies?

Answer:

  • Selectivity Screening: Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target hits. Structural analogs with bulkier substituents (e.g., 3,4-dimethyl groups) often improve selectivity .
  • Covalent Modification: Introduce electrophilic warheads (e.g., acrylamides) targeting non-conserved cysteine residues, guided by structural alignment tools like PyMOL .
  • Allosteric Modulation: Design bi-substrate inhibitors leveraging the compound’s sulfonamide group to bind auxiliary pockets, as seen in BTK inhibitors .

Basic: How does the compound’s LogP affect its pharmacokinetic properties?

Answer:

  • Prediction: Computational tools (e.g., SwissADME) estimate LogP ~2.5, suggesting moderate blood-brain barrier permeability but potential for plasma protein binding .
  • Optimization: Introduce polar groups (e.g., hydroxyls) via derivatization to reduce LogP, improving aqueous solubility for intravenous administration .

Advanced: What mechanistic insights can NMR relaxation studies provide for this compound?

Answer:

  • T1/T2 Measurements: Probe molecular flexibility in solution; rigid regions (e.g., the sulfonamide-phenyl group) may correlate with stable binding conformations .
  • NOESY: Detect through-space interactions between the pyrrolidine and aromatic protons, informing 3D structural models .
  • Dynamic NMR: Monitor rotational barriers of the alkyne bond, which may influence binding kinetics in enzyme pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.